molecular formula C19H17ClN2O3 B2424186 ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251562-19-2

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

Cat. No.: B2424186
CAS No.: 1251562-19-2
M. Wt: 356.81
InChI Key: CVRBNGKFGHUREB-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a benzylamino group at the 4-position, a chlorine atom at the 8-position, and an ethyl ester group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

CAS No.

1251562-19-2

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.81

IUPAC Name

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23)

InChI Key

CVRBNGKFGHUREB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylamino group and the ethyl ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Formation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable quinoline derivative.

    Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid group of the quinoline derivative reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the benzylamino group, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group may yield N-oxides, while substitution of the chlorine atom can result in various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core, but differ in their substituents and biological activities.

    Benzylamino Derivatives: Compounds with a benzylamino group, such as benzylamine, which have different core structures and applications.

    Chloroquinoline Derivatives: Compounds like 8-chloroquinoline, which share the chloroquinoline core but differ in other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular Formula C19H17ClN2O3
Molecular Weight 356.81 g/mol
IUPAC Name This compound
CAS Number 1251562-19-2

The compound features a quinoline core substituted with a benzylamino group at the 4-position, a chlorine atom at the 8-position, and an ethyl ester group at the 3-position. These substitutions contribute to its unique chemical and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core: This can be achieved through methods such as Friedländer synthesis or Skraup synthesis, where aniline derivatives are condensed with appropriate ketones or glycerol in acidic conditions.
  • Chlorination: The introduction of the chloro group can be performed using thionyl chloride or phosphorus pentachloride.
  • Benzylamino Group Introduction: This is accomplished via nucleophilic substitution reactions involving benzylamine.
  • Esterification: The final step involves esterification of the carboxylic acid with ethanol in the presence of acid catalysts.

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt normal cellular functions.
  • Receptor Binding: It may interact with cell surface receptors, modulating signaling pathways critical for cellular responses.
  • DNA/RNA Interaction: The compound can intercalate into DNA or RNA, potentially affecting gene expression and protein synthesis.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Anti-Cancer Activity: Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: It has been investigated for its ability to reduce inflammation markers in vitro.
  • Antimicrobial Effects: Some studies report significant antifungal activity against pathogens such as Sclerotinia sclerotiorum, with compounds showing better efficacy compared to standard treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antifungal Activity Study:
    • A recent study evaluated the compound's efficacy against Sclerotinia sclerotiorum, reporting an EC50 value of 5.17 mg/L, indicating strong fungicidal properties compared to traditional fungicides .
  • Cytotoxicity Assays:
    • In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Structure–Activity Relationship (SAR):
    • Research into SAR has shown that modifications in the benzene ring enhance inhibitory activities, particularly when electron-withdrawing groups are present .

Q & A

Basic: What are the optimal synthetic routes for ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach is:

Core Formation : Start with a substituted anthranilic acid derivative to construct the quinoline backbone via the Gould-Jacobs reaction, introducing the 2-oxo group .

Substituent Introduction : React the intermediate with benzylamine under nucleophilic conditions to introduce the 4-benzylamino group. Use chloro-substituted precursors (e.g., 8-chloro intermediates) to fix the chloro substituent early in the synthesis .

Esterification : Ethyl esterification at the 3-position is achieved using ethanol under acidic or coupling conditions (e.g., DCC/DMAP) .
Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

Advanced: How can substituent effects (e.g., benzylamino vs. alkylamino) modulate bioactivity in this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the benzylamino group with smaller alkyl chains (e.g., methyl, ethyl) to assess steric and electronic impacts on target binding. Use reductive alkylation or nucleophilic substitution .
    • Introduce electron-withdrawing/donating groups on the benzyl ring (e.g., nitro, methoxy) to evaluate π-π stacking or hydrogen bonding with biological targets .
  • Biological Testing : Compare antimicrobial (MIC assays) or anticancer (IC50 in cell lines) profiles of derivatives. For example, benzylamino derivatives often show enhanced membrane permeability over alkyl analogs due to lipophilicity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), benzyl CH2 (δ ~4.5 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).
    • ¹³C NMR : Confirm the carbonyl (C=O, δ ~165–175 ppm) and quinoline carbons .
  • IR : Detect C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What strategies resolve contradictions in reported reactivity of the 2-oxo group?

Methodological Answer:

  • Contradiction Example : Discrepancies in oxidation/reduction behavior of the 2-oxo group across studies.
  • Resolution Approach :
    • Control Experiments : Repeat reactions under inert atmospheres (N2/Ar) to rule out atmospheric oxidation .
    • Computational Modeling : Use DFT calculations to compare energy barriers for keto-enol tautomerism or redox pathways .
    • In Situ Monitoring : Employ Raman spectroscopy or UV-Vis to track intermediate species during reactions .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via HPLC .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 40–60°C for 4 weeks to simulate long-term stability .
      Key Finding : Quinoline esters are prone to hydrolysis under alkaline conditions; stabilize formulations with antioxidants (e.g., BHT) .

Advanced: What computational methods predict binding affinity to antimicrobial targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with bacterial DNA gyrase or topoisomerase IV. Focus on the chloro and benzylamino groups’ roles in binding pockets .
  • MD Simulations : Run 100-ns simulations to assess complex stability. Calculate binding free energies (MM/PBSA) .
    Validation : Correlate computational results with experimental MIC values against S. aureus or E. coli .

Basic: How to optimize HPLC conditions for purity analysis?

Methodological Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 40→80% over 20 minutes.
  • Detection : UV at 254 nm (quinoline absorption). Calibrate with ≥95% pure reference standards .

Advanced: What mechanistic insights explain its activity against resistant bacterial strains?

Methodological Answer:

  • Target Mutagenesis : Engineer gyrA/parC mutations in E. coli and compare IC50 shifts.
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance via pump overexpression .
  • Metabolomics : Profile bacterial metabolite changes (LC-MS) post-treatment to identify disrupted pathways .

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